1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL
Description
1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL is a fluorinated amino alcohol characterized by a propane backbone substituted with an amino group (-NH₂) at position 1, a hydroxyl group (-OH) at position 2, and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 2. The trifluoroethoxy moiety introduces significant electronegativity and lipophilicity, which can enhance metabolic stability and influence binding interactions in biological systems.
Properties
Molecular Formula |
C5H10F3NO2 |
|---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
1-amino-3-(2,2,2-trifluoroethoxy)propan-2-ol |
InChI |
InChI=1S/C5H10F3NO2/c6-5(7,8)3-11-2-4(10)1-9/h4,10H,1-3,9H2 |
InChI Key |
XJDVNZUUIPVNCH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(F)(F)F)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Research indicates that compounds with trifluoroethoxy groups can exhibit enhanced biological activity. For instance, derivatives of 1-amino alcohols have been investigated for their antiviral properties. The trifluoroethoxy moiety may enhance lipophilicity, improving the compound's ability to penetrate cell membranes and exhibit therapeutic effects against viral infections .
Case Study: Synthesis of Antiviral Agents
A study demonstrated the synthesis of various 1-amino alcohol derivatives, including those with trifluoroethoxy groups, which were tested for antiviral activity. The results showed that modifications to the amino alcohol structure significantly influenced antiviral efficacy, suggesting that 1-amino-3-(2,2,2-trifluoroethoxy)propan-2-OL could serve as a lead compound for developing new antiviral drugs .
Agrochemicals
Herbicidal Applications
The compound's unique structure positions it as a candidate for herbicide development. Its ability to inhibit specific enzymes in plants can lead to effective weed control strategies. Research has shown that similar amino alcohols can disrupt metabolic pathways in plants, thus serving as potent herbicides .
Case Study: Development of New Herbicides
In a patent application, compounds structurally related to this compound were evaluated for herbicidal activity. The findings indicated that these compounds could effectively control a range of weed species while being less harmful to crops, showcasing their potential in sustainable agriculture .
Materials Science
Fluorinated Polymers and Coatings
The incorporation of trifluoroethoxy groups into polymer matrices can enhance chemical resistance and thermal stability. These properties are crucial for applications in coatings and materials exposed to harsh environments.
Case Study: Enhanced Coating Formulations
Research into fluorinated coatings has shown that adding this compound can improve the performance of protective coatings against chemical corrosion and extreme temperatures. These coatings have been applied in various industries, including aerospace and automotive sectors .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral Agents | Enhanced biological activity through structural modifications |
| Agrochemicals | Herbicides | Effective weed control with minimal crop damage |
| Materials Science | Fluorinated Coatings | Improved chemical resistance and thermal stability |
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-OL is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHFNO. The presence of the trifluoroethoxy moiety contributes to its distinctive properties, including increased metabolic stability and altered pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies suggest that similar compounds can inhibit RAD51, a protein critical for DNA repair processes .
- Receptor Interaction: The amino and hydroxyl groups facilitate hydrogen bonding with various receptors and enzymes, modulating their activity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Antiviral Properties
The potential antiviral activity of this compound is under investigation, particularly in relation to its ability to inhibit viral replication through interference with viral enzymes or host cell machinery .
Study 1: RAD51 Inhibition
A study focused on the structure-activity relationship (SAR) of fluoroethoxy-substituted compounds demonstrated that modifications to the trifluoroethoxy group could enhance RAD51 inhibition. This inhibition was measured using a D-loop assay that assesses homologous recombination (HR) activity in human cells. Results indicated that compounds with similar structures showed varying levels of inhibition based on their substituents .
| Compound | RAD51 Inhibition (%) | Maximum Tested Concentration (µM) |
|---|---|---|
| 1a | 70 | 40 |
| 2h | 65 | 40 |
| 10e | 60 | 20 |
Study 2: Antimicrobial Testing
In another study evaluating antimicrobial properties, a series of derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that the trifluoroethoxy group significantly enhanced the antimicrobial efficacy compared to non-fluorinated analogs.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| A | S. aureus | 15 |
| B | C. albicans | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
